N-Boc 9-Desmethyl endo-Granisetron
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Overview
Description
N-Boc 9-Desmethyl endo-Granisetron is a chemical compound used as an intermediate in the synthesis of 9-Desmethyl endo-Granisetron Hydrochloride, which is an impurity in the synthesis of Granisetron Hydrochloride. Granisetron Hydrochloride is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc 9-Desmethyl endo-Granisetron involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction can be carried out under various conditions, including ultrasound irradiation and catalyst-free conditions, which provide a green and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc 9-Desmethyl endo-Granisetron can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or other acidic conditions.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine (9-Desmethyl endo-Granisetron) and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Boc 9-Desmethyl endo-Granisetron is primarily used as an intermediate in the synthesis of Granisetron Hydrochloride, which is a potent antiemetic used in cancer therapy and postoperative care . Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Integral in the production of antiemetic drugs.
Industry: Utilized in the pharmaceutical industry for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of Granisetron, the final product synthesized from N-Boc 9-Desmethyl endo-Granisetron, involves the selective inhibition of type 3 serotonergic (5-HT3) receptors. This inhibition prevents nausea and vomiting by blocking the action of serotonin in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness
N-Boc 9-Desmethyl endo-Granisetron is unique due to its specific role as an intermediate in the synthesis of Granisetron Hydrochloride. Its Boc-protected form allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-[(1-methylindazole-3-carbonyl)amino]-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)26-15-8-7-9-16(26)13-14(12-15)23-20(27)19-17-10-5-6-11-18(17)25(4)24-19/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,23,27)/t14?,15-,16+ |
InChI Key |
COLBPNVCPQMTQE-MQVJKMGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origin of Product |
United States |
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